N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide
Description
N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetylphenyl group, a pyrrolidine ring, and a methylsulfanylmethyl group
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12(19)13-5-7-14(8-6-13)17-16(20)10-18-9-3-4-15(18)11-21-2/h5-8,15H,3-4,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAAJALERBBINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCCC2CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Methylsulfanylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a methylsulfanylmethyl halide in the presence of a strong base.
Attachment of the Acetylphenyl Group: The final step involves the acylation of the intermediate compound with 4-acetylphenyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling cascades.
Modulation of Gene Expression: Influencing the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-[2-(methylsulfanylmethyl)pyrrolidin-1-yl]acetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-pyrrolidin-1-ylacetamide: Lacks the methylsulfanylmethyl group, resulting in different chemical properties and reactivity.
N-(4-acetylphenyl)-2-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]acetamide: Contains an ethylsulfanylmethyl group instead of a methylsulfanylmethyl group, affecting its steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
